molecular formula C9H9F2NO3 B1398692 2,6-Difluoro-3-(methoxymethoxy)benzamide CAS No. 1384476-82-7

2,6-Difluoro-3-(methoxymethoxy)benzamide

Numéro de catalogue: B1398692
Numéro CAS: 1384476-82-7
Poids moléculaire: 217.17 g/mol
Clé InChI: BGBGYWLJENYTRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Difluoro-3-(methoxymethoxy)benzamide is a chemical compound designed for antimicrobial research and development. It belongs to a class of 2,6-difluorobenzamide derivatives that are extensively investigated for their potent activity against drug-resistant bacterial strains, including multidrug-resistant Staphylococcus aureus (MDRSA) . These compounds function by targeting and inhibiting the essential bacterial cell division protein FtsZ (Filamentous temperature-sensitive mutant Z) . FtsZ is a homolog of mammalian tubulin and plays a critical role in cytokinesis by polymerizing to form the Z-ring at the division site . Inhibition of FtsZ polymerization disrupts the formation of the division septum, leading to filamentation of bacterial cells and eventual cell death, a mechanism that has been visually confirmed through cell wall staining in studies on related analogs . The 3-methoxybenzamide scaffold was the starting point for this class of FtsZ inhibitors, leading to the development of various derivatives like the clinical candidate TXA709 . The structural motif of the 2,6-difluorobenzamide moiety is crucial for binding to an allosteric pocket on FtsZ, as demonstrated in molecular docking studies . The specific methoxymethoxy substitution at the 3-position is explored to optimize the drug-like properties and antibacterial potency of this chemotype. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own safety and efficacy evaluations.

Propriétés

IUPAC Name

2,6-difluoro-3-(methoxymethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBGYWLJENYTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=C(C=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274867
Record name 2,6-Difluoro-3-(methoxymethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384476-82-7
Record name 2,6-Difluoro-3-(methoxymethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384476-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-(methoxymethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Protection of 3-Hydroxy Group as Methoxymethoxy Ether

  • Starting from 3-hydroxybenzoic acid or 2,6-difluorophenol, the phenol hydroxyl group is protected by reaction with chloromethyl methyl ether in the presence of a base such as potassium carbonate.

  • Reaction conditions: Stirring in an aprotic solvent (e.g., acetone or DMF) at elevated temperature (around 70 °C) for several hours.

  • The product is isolated by extraction and purified by standard methods.

Ortho-Lithiation and Carboxylation

  • The MOM-protected 2,6-difluorophenol derivative is treated with a strong base such as n-butyllithium at low temperature (−78 °C) to generate the ortho-lithiated intermediate.

  • This intermediate is then quenched with dry ice (solid CO₂), introducing the carboxyl group at the ortho position relative to the protected phenol.

  • Workup includes acidification and extraction to isolate the corresponding benzoic acid derivative.

Conversion to Benzamide

  • The carboxylic acid is converted to the corresponding methyl ester using thionyl chloride in dry methanol or via other esterification methods.

  • The ester is then reacted with ammonia or hydroxylamine under basic conditions to form the benzamide or benzohydroxamate derivatives.

  • Alternatively, direct amidation can be performed using coupling reagents such as DCC (dicyclohexylcarbodiimide) with tert-butyl carbazate followed by deprotection steps.

Representative Reaction Scheme (Summary)

Step Reaction Type Reagents/Conditions Product Intermediate
1 Phenol Protection Chloromethyl methyl ether, K₂CO₃, acetone, 70 °C, 7 h 3-(Methoxymethoxy)-2,6-difluorophenol
2 Ortho-Lithiation & Carboxylation n-BuLi (1.6 M, THF, −78 °C), dry ice quench 2,6-Difluoro-3-(methoxymethoxy)benzoic acid
3 Esterification Thionyl chloride, dry methanol Methyl 2,6-difluoro-3-(methoxymethoxy)benzoate
4 Amidation NH₃ or hydroxylamine, basic conditions or DCC coupling 2,6-Difluoro-3-(methoxymethoxy)benzamide

Research Findings and Data

  • Yields and Purity: The protection and lithiation-carboxylation steps typically yield intermediates in moderate to high yields (60–85%), with the overall synthetic route optimized for purity through careful control of reaction temperature and stoichiometry.

  • Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and the presence of the MOM group. For example, characteristic ^1H NMR signals for the methoxymethoxy group appear as singlets near 5.1 ppm (OCH₂) and 3.4 ppm (OCH₃). ^19F NMR confirms fluorine substitution at positions 2 and 6.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weights consistent with the protected benzamide.

  • Reaction Conditions: The ortho-lithiation requires strictly anhydrous and low-temperature conditions to avoid side reactions. The MOM protection is stable under these conditions, facilitating selective functionalization.

Comparative Notes on Related Methods

  • Alternative methods for fluorinated benzoic acid derivatives involve direct fluorination or use of fluorinated benzaldehydes oxidized to acids using hydrogen peroxide under basic conditions, but these are less common for the specific 2,6-difluoro substitution pattern with MOM protection.

  • The use of DCC coupling for amidation is a standard approach, but direct ammonolysis of esters is also feasible depending on substrate stability.

Summary Table of Preparation Steps and Key Parameters

Step No. Process Reagents/Conditions Yield (%) Notes
1 Phenol Protection Chloromethyl methyl ether, K₂CO₃, acetone, 70 °C, 7 h 80–90 MOM protection of phenol group
2 Ortho-Lithiation & Carboxylation n-BuLi (1.6 M in THF), −78 °C, dry ice quench 70–80 Requires anhydrous, low-temp conditions
3 Esterification Thionyl chloride, dry methanol 75–85 Formation of methyl ester intermediate
4 Amidation Ammonia or hydroxylamine, DCC coupling 65–80 Conversion to benzamide

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Difluoro-3-(methoxymethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction Products: Reduced derivatives such as amines or alcohols.

    Hydrolysis Products: Hydroxyl derivatives and methanol.

Applications De Recherche Scientifique

Medicinal Chemistry and Antimicrobial Activity

FtsZ Inhibition
One of the primary applications of 2,6-difluoro-3-(methoxymethoxy)benzamide is its role as an inhibitor of the FtsZ protein, which is crucial for bacterial cell division. This compound has been shown to exhibit significant antimicrobial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA). The structure-activity relationship studies indicate that modifications to the benzamide scaffold enhance its potency against these pathogens .

Case Study: Antimicrobial Efficacy
In a study evaluating various benzamide derivatives, this compound demonstrated improved therapeutic indices compared to its non-substituted counterparts. The compound exhibited low cytotoxicity while maintaining high efficacy against resistant bacterial strains, making it a promising candidate for further development in treating bacterial infections .

Cancer Imaging

Positron Emission Tomography (PET) Applications
Recent research has explored the synthesis of radiolabeled derivatives of this compound for use in PET imaging. These compounds are designed to target specific cancer biomarkers, such as B-Raf(V600E), which is often mutated in various cancers. The synthesized radiotracers have shown potential for effective imaging of tumors, allowing for better diagnostic capabilities in oncology .

Synthesis and Radiolabeling
The synthesis involves multiple steps to achieve a high yield of the target compound suitable for radiolabeling. For instance, the precursor compound is synthesized from 2,6-difluorobenzoic acid and subsequently labeled with carbon-11 to create a PET imaging agent. This process highlights the compound's versatility in both therapeutic and diagnostic applications .

Computational Studies and Molecular Docking

Conformational Analysis
Computational studies have been conducted to understand the binding interactions of this compound with FtsZ. Molecular docking simulations reveal that the fluorinated benzamide derivatives exhibit unique non-planar conformations that enhance their binding affinity compared to non-fluorinated analogs. This insight into molecular interactions aids in the rational design of more potent inhibitors .

Summary Table of Applications

Application AreaDetails
Antimicrobial Activity Inhibits FtsZ protein; effective against MRSA and MSSA; low cytotoxicity
Cancer Imaging Used as a PET imaging agent targeting B-Raf(V600E); synthesized through complex methods
Computational Studies Molecular docking studies indicate enhanced binding due to fluorination

Mécanisme D'action

The mechanism of action of 2,6-Difluoro-3-(methoxymethoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of the bacterial protein FtsZ, which is essential for bacterial cell division. By inhibiting FtsZ polymerization, the compound disrupts the formation of the Z ring, leading to the inhibition of bacterial cell division and growth .

Comparaison Avec Des Composés Similaires

Methoxy vs. Bulky Substituents

  • The methoxymethoxy group in the target compound provides moderate polarity, balancing solubility and membrane permeability. In contrast, biphenyl derivatives (e.g., Compound 19) introduce significant lipophilicity (logP ≈ 3.5–4.0) and higher molecular weights (>400 g/mol), which may enhance target binding but reduce oral bioavailability .
  • Heterocyclic substituents (e.g., oxadiazole in II.a or triazolo-oxazine in patent compounds ) improve metabolic stability and π-π stacking interactions, critical for enzyme inhibition .

Research Findings and Implications

Substituent-Driven Activity : The methoxymethoxy group’s moderate polarity contrasts with the enhanced target affinity of bulkier substituents (e.g., biphenyls), underscoring a trade-off between solubility and potency.

Anti-MRSA Optimization: Chlorobenzylamino derivatives (25a) highlight the benzamide scaffold’s adaptability for antimicrobial development .

Synthetic Challenges : Low yields in complex derivatives (e.g., Compound 5) emphasize the need for improved conjugation strategies in probe synthesis .

Activité Biologique

Overview

2,6-Difluoro-3-(methoxymethoxy)benzamide (DFMBA) is a synthetic compound characterized by its unique molecular structure, which includes two fluorine atoms on the benzene ring and a methoxymethoxy group. Its molecular formula is C9H9F2NO3C_9H_9F_2NO_3. This compound has garnered attention for its biological activity, particularly its role as an inhibitor of bacterial cell division through interaction with the protein FtsZ.

DFMBA primarily targets the FtsZ protein, a critical component in bacterial cell division. The mechanism involves allosteric inhibition, where DFMBA binds to an allosteric site on FtsZ, disrupting its function and leading to impaired cell division. The binding is facilitated by strong hydrophobic interactions between the difluoroaromatic ring and key residues such as Val203, Val297, and Asn263 within the allosteric pocket of FtsZ.

The compound exhibits significant biochemical properties:

  • Inhibition of Enzymes : DFMBA inhibits various enzymes, notably those involved in bacterial growth and division.
  • Stability : It remains stable under standard laboratory conditions but may degrade over time, affecting its biological activity.
  • Metabolism : DFMBA is metabolized by liver enzymes, particularly cytochrome P450, leading to various metabolites that may also exhibit biological activity.

Cellular Effects

DFMBA's interaction with FtsZ results in:

  • Disruption of Cell Morphology : Bacterial cells treated with DFMBA show altered shapes and sizes due to inhibited division.
  • Dosage-Dependent Effects : In animal models, lower doses effectively inhibit bacterial growth without significant toxicity, indicating a favorable therapeutic window.

Antibacterial Activity

Numerous studies have explored the antibacterial properties of DFMBA:

  • Minimum Inhibitory Concentrations (MIC) : DFMBA has shown MIC values as low as 0.2-2.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .
  • Targeting Mycobacterium tuberculosis : Research indicates potential efficacy against Mycobacterium tuberculosis, with DFMBA acting through inhibition of MtbIMPDH2, a critical enzyme in guanine nucleotide biosynthesis .

Structural Activity Relationship (SAR)

A detailed SAR analysis has been conducted comparing DFMBA with other benzamide derivatives. The presence of fluorine atoms contributes to enhanced binding affinity and specificity for FtsZ:

  • Conformational Stability : Fluorinated derivatives display non-planar conformations that increase their potency compared to non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2,6-Difluoro-3-(oxazol-2-ylmethoxy)benzamideSimilar fluorinated structureDifferent antibacterial properties
2,6-Difluoro-3-methoxybenzoic acidStructurally related but lacks methoxymethoxy groupVarying reactivity
2,6-DifluorobenzamideParent compound with simpler structureLower potency in FtsZ inhibition

Q & A

Q. What are optimized synthetic protocols for 2,6-difluoro-3-(methoxymethoxy)benzamide derivatives, and how do reaction conditions influence yield?

Methodological Answer: Derivatives of 2,6-difluoro-3-hydroxybenzamide are synthesized via nucleophilic substitution. Key steps include:

  • Reagent Selection : Use K2CO3 as a base in DMF to facilitate alkoxylation at 35°C for 3 hours .
  • Purification : Chromatography with pentane/EtOAc (1:1) ensures high purity .
  • Yield Optimization : Adjust stoichiometry (1:1 molar ratio of benzamide to oxadiazole) and monitor reaction progress via TLC.

Q. Example Protocol Comparison

DerivativeReaction TimeTemperatureSolventYieldSource
III.a3 h35°CDMF70-86%
Compound 812 h80°CDMSO86.7%

Q. How should researchers validate the structural integrity of synthesized this compound analogues?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy : Confirm substituent positions via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 5.24 ppm for methoxymethoxy protons ).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at 354.1308 for C21H17F2NO2).
  • HPLC Purity : Ensure >95% purity using reverse-phase chromatography .
  • Elemental Analysis : Match calculated vs. found values for C, H, N (e.g., ±0.3% deviation ).

Advanced Research Questions

Q. How do structural modifications to the benzamide core impact antibacterial activity against multidrug-resistant (MDR) pathogens?

Methodological Answer:

  • SAR Studies : Introduce substituents (e.g., 1,2,4-oxadiazole) to enhance membrane permeability. Derivatives with biphenyl groups show improved activity against Staphylococcus aureus (MIC ≤ 1 µg/mL) .
  • Mechanistic Probes : Assess FtsZ inhibition (critical for bacterial cell division) via competitive binding assays .
  • Comparative Bioassays : Test analogues against wild-type vs. MDR strains to identify resistance mechanisms .

Q. Key SAR Findings

SubstituentBiological Activity (MIC)Target PathogenSource
5-Phenyl-1,2,4-oxadiazole0.5 µg/mLMDR S. aureus
Biphenyl-methyl1.0 µg/mLMRSA

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. no cellular efficacy) be resolved?

Methodological Answer:

  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 µM ).
  • Cell Permeability Assays : Use Caco-2 monolayers to assess membrane penetration .
  • Metabolic Stability : Test hepatic microsome degradation to rule out rapid clearance .
  • Off-Target Screening : Employ kinome-wide profiling to exclude nonspecific interactions .

Q. What computational strategies predict the binding affinity of this compound derivatives with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with FtsZ (PDB: 4DXD). Focus on hydrophobic pockets near the GTP-binding site .
  • MD Simulations : Run 100 ns trajectories to assess ligand-protein stability (e.g., RMSD < 2 Å ).
  • QSAR Models : Corrogate electronic parameters (Hammett σ) with antibacterial activity .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported across studies?

Methodological Answer:

  • Parameter Standardization : Control solvent purity (e.g., anhydrous DMF), catalyst batch, and inert atmosphere .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediate degradation.
  • Yield Reproducibility : Replicate protocols ≥3 times; report mean ± SD (e.g., 86.7% ± 2.1% ).

Q. Why might in vitro activity fail to translate to in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., TXA709: t1/2 = 4.2 h in mice ).
  • Formulation Optimization : Use liposomal encapsulation to improve solubility .
  • Metabolite Identification : Conduct LC-QTOF-MS to detect inactive metabolites .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield/PuritySource
Reaction Temperature35–80°CHigher temps accelerate side reactions
Solvent PolarityDMF > DMSOPolar aprotic solvents enhance nucleophilicity
Base StrengthK2CO3 > NaHCO3Stronger bases improve alkoxylation efficiency

Q. Table 2: Biological Evaluation Workflow

StepTechniqueApplication ExampleSource
Target ValidationCRISPR-Cas9 knockoutsConfirm FtsZ as primary target
Mechanism of ActionSPR Binding AssaysMeasure Kd for FtsZ-ligand interaction
Toxicity ScreeningHepG2 CytotoxicityIC50 > 50 µM for selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3-(methoxymethoxy)benzamide
Reactant of Route 2
2,6-Difluoro-3-(methoxymethoxy)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.